Cas no 97606-39-8 (Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl-)
![Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl- structure](https://ja.kuujia.com/scimg/cas/97606-39-8x500.png)
Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl- 化学的及び物理的性質
名前と識別子
-
- Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl-
- 1-[4-(DIMETHYLAMINO)PHENYL]-2-PHENYL-1-ETHANONE
- 1-[4-(dimethylamino)phenyl]-2-phenylethanone
- 4'-DiMethylaMino-2-phenylacetophenone
- 97606-39-8
- FT-0607139
- A845728
- NSC26992
- BRD-K90424093-001-01-4
- DJKZORJEYWYYHB-UHFFFAOYSA-N
- 1-[4-(dimethylamino)phenyl]-2-phenyl-ethanone
- SR-01000003827-1
- SCHEMBL1515783
- 1-[4-(dimethylamino)phenyl]-2-phenylethan-1-one
- DTXSID70282639
- SR-01000003827
- NSC-26992
- 1-(4-(dimethylamino)phenyl)-2-phenylethanone
- 2-(1-CYANOCYCLOHEXANE)DIETHYL-MALONATE
-
- MDL: MFCD03783557
- インチ: InChI=1S/C16H17NO/c1-17(2)15-10-8-14(9-11-15)16(18)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
- InChIKey: DJKZORJEYWYYHB-UHFFFAOYSA-N
- ほほえんだ: CN(C)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 239.13100
- どういたいしつりょう: 239.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- 密度みつど: 1.089
- ゆうかいてん: 164℃
- ふってん: 401.2°C at 760 mmHg
- フラッシュポイント: 155.8°C
- 屈折率: 1.599
- PSA: 20.31000
- LogP: 3.17800
Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl- セキュリティ情報
- セキュリティの説明: S24/25
Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl- 税関データ
- 税関コード:2922399090
- 税関データ:
中国税関コード:
2922399090概要:
2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB167086-1 g |
4'-Dimethylamino-2-phenylacetophenone; . |
97606-39-8 | 1 g |
€1,338.30 | 2023-07-20 | ||
abcr | AB167086-1g |
4'-Dimethylamino-2-phenylacetophenone; . |
97606-39-8 | 1g |
€1338.30 | 2025-02-16 | ||
A2B Chem LLC | AI03632-1g |
1-[4-(dimethylamino)phenyl]-2-phenylethanone |
97606-39-8 | 1g |
$2430.00 | 2024-07-18 |
Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl- 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl-に関する追加情報
Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl- (CAS No. 97606-39-8): A Comprehensive Overview
Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl- (CAS No. 97606-39-8) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in various scientific and industrial domains. The Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl moiety exhibits a distinctive arrangement of functional groups, making it a versatile intermediate in synthetic chemistry.
The CAS No. 97606-39-8 identifier is a crucial reference point for researchers and chemists, ensuring precise identification and classification of this chemical entity. This compound belongs to the class of diarylketones, which are known for their broad spectrum of biological activities. The presence of two phenyl groups and a dimethylamino substituent on the benzene ring enhances its reactivity and makes it a valuable building block in the synthesis of more complex molecules.
Recent advancements in pharmaceutical research have highlighted the importance of Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl in the development of novel therapeutic agents. Studies have demonstrated its role as a precursor in the synthesis of bioactive molecules with potential applications in treating neurological disorders, inflammation, and other metabolic conditions. The dimethylamino group, in particular, contributes to the compound's ability to interact with biological targets, making it an attractive candidate for drug design.
The structural framework of Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl allows for diverse modifications, enabling chemists to tailor its properties for specific applications. Researchers have explored its utility in creating derivatives that exhibit enhanced solubility, improved bioavailability, and targeted pharmacological effects. These modifications are often achieved through functional group transformations such as alkylation, acylation, and hydrogenation, which can be tailored to meet the requirements of different synthetic pathways.
In the realm of medicinal chemistry, the CAS No. 97606-39-8 compound has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl structure provides a scaffold that can be modified to target different kinase families.
Furthermore, the compound's relevance extends to materials science and industrial applications. Its aromatic structure and thermal stability make it suitable for use in polymer synthesis and as a flame retardant. The dimethylamino group also contributes to its compatibility with various polymer matrices, enhancing material properties such as tensile strength and flexibility. These attributes position Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl as a valuable component in advanced material formulations.
The synthesis of Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by reduction or condensation reactions with appropriate reagents. Advances in catalytic methods have further refined these processes, enabling more efficient production scales and reducing environmental impact.
From a regulatory perspective, the handling and use of Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl must comply with safety protocols established by chemical regulatory bodies. While it is not classified as a hazardous substance under current guidelines, proper storage conditions and handling procedures are essential to ensure workplace safety and prevent accidental exposure. Researchers working with this compound should adhere to good laboratory practices (GLP) to maintain consistency and reliability in their experiments.
The future prospects for Ethanone,1-[4-(dimethylamino)phenyl]-2-phenyl are promising, with ongoing research exploring new synthetic strategies and applications. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to novel derivatives with enhanced functionalities. As our understanding of molecular interactions continues to evolve, compounds like CAS No. 97606-39-8 will play an increasingly important role in advancing scientific knowledge and technological development.
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